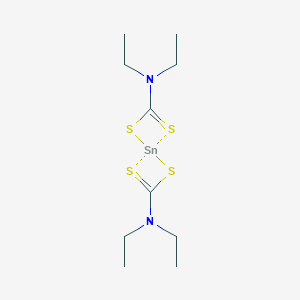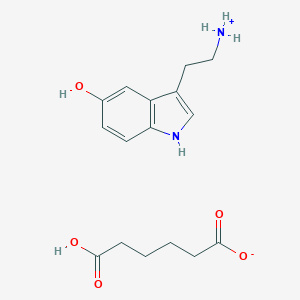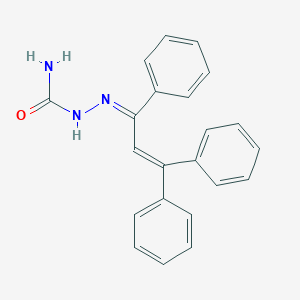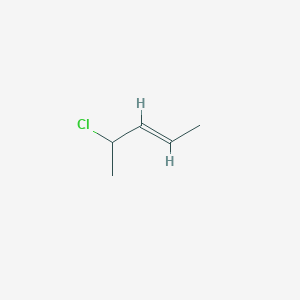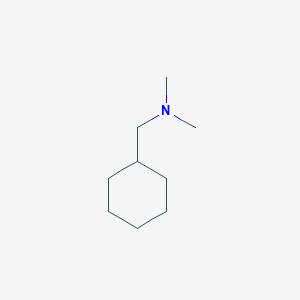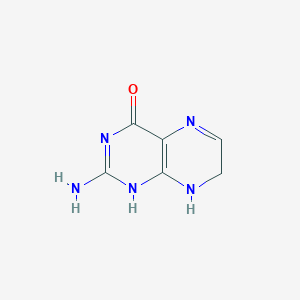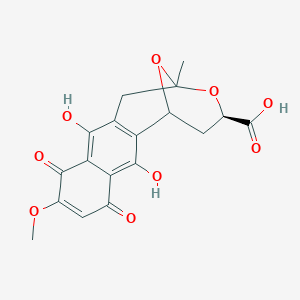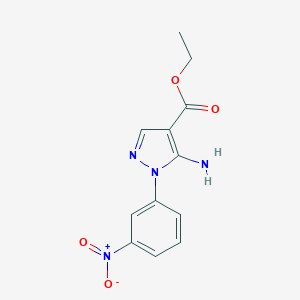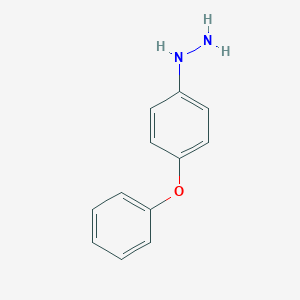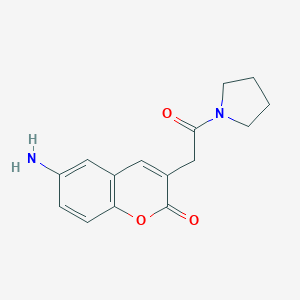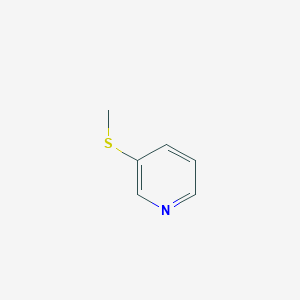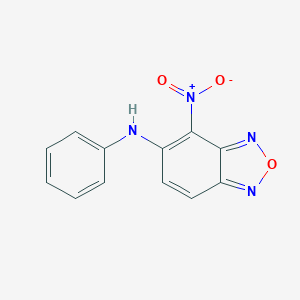
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBD-Ph and has a molecular weight of 264.26 g/mol. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.
Mecanismo De Acción
The mechanism of action of NBD-Ph is not fully understood, but it is believed to interact with various biological molecules such as proteins and lipids. It has been shown to bind to the hydrophobic regions of proteins and has been used as a probe for studying protein-ligand interactions.
Efectos Bioquímicos Y Fisiológicos
NBD-Ph has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and has been used as a potential drug candidate for the treatment of Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and has potential applications as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBD-Ph has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and has a long shelf life.
One limitation of NBD-Ph is that it is relatively expensive compared to other fluorescent probes. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of NBD-Ph. One area of research is the development of new synthesis methods for NBD-Ph that are more efficient and cost-effective. Another area of research is the development of new applications for NBD-Ph in the fields of biochemistry, pharmacology, and materials science.
In biochemistry, future research could focus on the use of NBD-Ph as a probe for studying protein-protein interactions and the structure and function of membrane proteins. In pharmacology, future research could focus on the development of new anti-cancer agents based on NBD-Ph and the use of NBD-Ph as a probe for studying the blood-brain barrier.
In materials science, future research could focus on the development of new fluorescent dyes based on NBD-Ph for the detection of various analytes and the use of NBD-Ph as a probe for studying the properties of nanomaterials.
Conclusion:
In conclusion, NBD-Ph is a chemical compound that has potential applications in various fields such as biochemistry, pharmacology, and materials science. Its synthesis method is relatively simple, and it has several advantages for use in laboratory experiments. Future research could focus on the development of new synthesis methods and the development of new applications for NBD-Ph in various fields.
Métodos De Síntesis
The synthesis of NBD-Ph involves the reaction of 4-nitro-1,2-phenylenediamine with salicylic aldehyde in the presence of acetic acid. The reaction takes place under reflux conditions and yields NBD-Ph as a yellow crystalline solid. This method is relatively simple and has been widely used to synthesize NBD-Ph in the laboratory.
Aplicaciones Científicas De Investigación
NBD-Ph has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science. In biochemistry, NBD-Ph is commonly used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. It has also been used to study the structure and function of membrane proteins and lipids.
In pharmacology, NBD-Ph has been shown to exhibit anti-tumor activity and has been used as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a probe for studying the blood-brain barrier.
In materials science, NBD-Ph has been used as a fluorescent dye for the detection of various analytes such as amino acids, proteins, and DNA. It has also been used as a probe for the detection of metal ions and has potential applications in the field of nanotechnology.
Propiedades
Número CAS |
18378-16-0 |
|---|---|
Nombre del producto |
4-Nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
Fórmula molecular |
C12H8N4O3 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)12-10(13-8-4-2-1-3-5-8)7-6-9-11(12)15-19-14-9/h1-7,13H |
Clave InChI |
IHCHOLYMZNREBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



